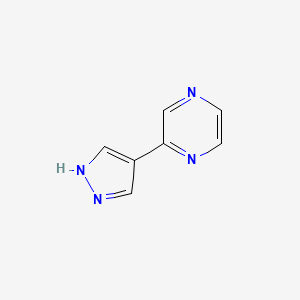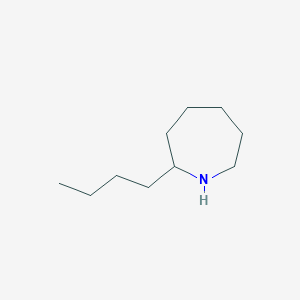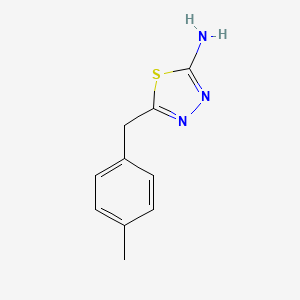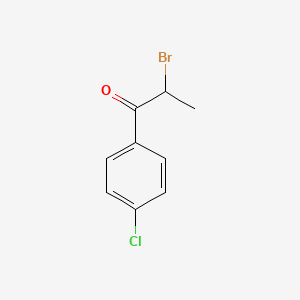![molecular formula C12H19ClN2 B1275570 [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine CAS No. 851169-07-8](/img/structure/B1275570.png)
[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine: is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol It is characterized by the presence of an amino group, a chlorophenyl group, and two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine typically involves the reaction of 2-chlorophenylacetonitrile with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as distillation and chromatography , may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: Substitution reactions involving this compound can occur, where the amino or chlorophenyl groups are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction may produce secondary amines .
Scientific Research Applications
Chemistry: In chemistry, [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine: This compound is structurally similar but has dimethyl groups instead of diethyl groups.
[2-Amino-1-(2-chlorophenyl)ethyl]methylamine: Another similar compound with a single methyl group attached to the nitrogen atom.
Uniqueness: The presence of diethyl groups in [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine imparts unique chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its analogs .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-15(4-2)12(9-14)10-7-5-6-8-11(10)13/h5-8,12H,3-4,9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCFIRRZLOLLOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396561 |
Source


|
| Record name | [2-amino-1-(2-chlorophenyl)ethyl]diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851169-07-8 |
Source


|
| Record name | [2-amino-1-(2-chlorophenyl)ethyl]diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
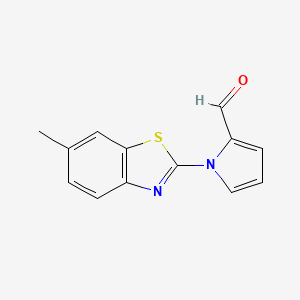
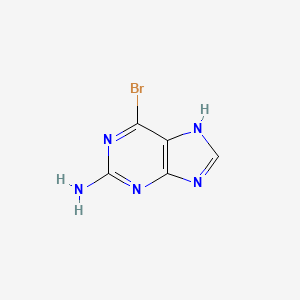





![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)
